1-ETHENYL-1H-PYRROLE
Description
Historical Context and Significance in Heterocyclic Chemistry
The study of heterocyclic chemistry, which focuses on cyclic compounds containing at least one atom other than carbon within their ring, began in the 1800s. anjs.edu.iq Pyrrole (B145914) itself was first isolated in 1834 by F. F. Runge from the dry distillation of bones. anjs.edu.iq The fundamental five-membered ring structure of pyrrole is a key component of many biologically vital molecules, including heme, chlorophyll, and vitamin B12. scitechnol.comalliedacademies.org
The significance of pyrrole and its derivatives in heterocyclic chemistry stems from their aromatic character and reactivity. The lone pair of electrons on the nitrogen atom participates in the π-electron system, creating an aromatic sextet that confers stability. wikipedia.org However, this aromaticity is modest compared to benzene, and the pyrrole ring is susceptible to various reactions, including electrophilic substitution, which typically occurs at the carbon atoms adjacent to the nitrogen (the α-positions). msu.edu
The introduction of a vinyl group to the nitrogen atom to form 1-ethenyl-1H-pyrrole significantly expands its synthetic utility. This modification allows it to participate in reactions characteristic of both pyrroles and vinyl compounds. The vinyl group can undergo addition reactions and, most importantly, polymerization. pleiades.online The synthesis of N-substituted pyrroles has been a long-standing area of interest, with various methods developed to introduce different functional groups onto the nitrogen atom. wikipedia.org The development of efficient syntheses for this compound, such as the vinylation of pyrrole with acetylene (B1199291), has been crucial for exploring its potential. pleiades.online
Relevance to Polymer Science and Advanced Materials
The presence of the vinyl group makes this compound a valuable monomer in polymer science. Its polymerization leads to the formation of poly(this compound), also known as poly(N-vinylpyrrole) (PNVPY). This polymer is part of the broader class of conducting polymers, which have gained interest for their potential in electronic applications. mdpi.com
Research has demonstrated that PNVPY can be synthesized as nanoparticles through methods like UV-catalytic chemical polymerization. rsc.org These nanoparticles can be well-dispersed and have sizes ranging from 18 to 106 nm. rsc.org The properties of PNVPY and its composites are being explored for various advanced material applications. For instance, composite coatings containing PNVPY nanoparticles and carbon black in a poly(vinyl butyral) matrix have shown excellent performance as anti-corrosion coatings for metals like zinc. mdpi.com These coatings act as both a physical barrier and an electronic barrier to prevent corrosion. mdpi.com
The table below summarizes key findings from a study on the synthesis of poly(N-vinylpyrrole) nanoparticles. rsc.org
| Experimental Condition | Effect on Polymerization Rate | Effect on Average Particle Size |
| Increase in UV Irradiation Intensity | Increased | Increased |
| Increase in H2SO4 Concentration | Increased | Increased |
| Increase in PVP Stabilizer Concentration | Increased | Decreased |
This table illustrates the influence of different reaction parameters on the synthesis of PNVPY nanoparticles, as detailed in a study on their green preparation. rsc.org
Furthermore, the introduction of the vinyl group enhances the compatibility of PNVPY with other polymers, such as polyethylene (B3416737) glycol dimethacrylate, opening up possibilities for creating novel polymer blends and composites with tailored properties. rsc.org
Overview of Current Research Directions for this compound
Current research on this compound and related compounds is multifaceted, spanning synthetic methodology, materials science, and potential biological applications.
A significant area of research is the development of new and more efficient synthetic routes to substituted pyrroles. nih.gov This includes exploring novel cyclization and annulation reactions to construct the pyrrole ring with various functionalities. nih.govmdpi.com For this compound specifically, research continues to refine synthesis methods and explore its reactivity as a building block. For example, vinylpyrroles can act as dienes in Diels-Alder reactions, leading to the formation of more complex fused-ring systems. wikipedia.org
In the realm of materials science, the focus is on harnessing the properties of poly(N-vinylpyrrole) for advanced applications. This includes the development of high-performance anti-corrosion coatings, as previously mentioned. mdpi.com There is also interest in exploring the electronic and optical properties of PNVPY and its derivatives. Aryl- and hetarylazopyrroles, which can be synthesized from pyrrole precursors, are being investigated for their potential in non-linear optics due to their polarized electron systems. pleiades.online
The broader family of pyrrole derivatives is also being extensively studied for its medicinal potential. scitechnol.comalliedacademies.org Researchers are synthesizing and testing novel pyrrole-containing compounds for a range of biological activities, including antibacterial properties. nih.gov While this research may not always directly involve the this compound moiety, the fundamental understanding of pyrrole chemistry is crucial for these developments.
The table below presents a selection of recent research areas involving pyrrole derivatives, highlighting the diverse applications of this heterocyclic scaffold.
| Research Area | Focus | Potential Application |
| Synthetic Chemistry | Development of novel [4+1] annulation reactions to produce substituted pyrroles. nih.gov | Efficient synthesis of complex molecules and pharmaceutical intermediates. |
| Materials Science | Creation of composite coatings with PNVPY for corrosion protection. mdpi.com | Advanced protective coatings for metals. |
| Non-linear Optics | Synthesis of hetarylazopyrroles with polarized electron systems. pleiades.online | Development of new materials for optical devices. |
| Medicinal Chemistry | Synthesis of pyrrole-2-carboxylate derivatives as potential antibacterial agents. nih.gov | Discovery of new antibiotics to combat resistant bacteria. |
This table provides an overview of some current research directions for pyrrole-based compounds, showcasing the breadth of ongoing investigations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-7-5-3-4-6-7/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXUTPWZJZHRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69457-77-8 | |
| Details | Compound: 1H-Pyrrole, 1-ethenyl-, homopolymer | |
| Record name | 1H-Pyrrole, 1-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69457-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40415932 | |
| Record name | 1-vinylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13401-81-5 | |
| Record name | 1-vinylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethenyl 1h Pyrrole and Its Derivatives
Direct One-Step Synthesis Approaches
Direct synthesis methods aim to construct the 1-ethenyl-1H-pyrrole core in a single operational step, often utilizing readily available starting materials.
Reactions from Ketones and Acetylenes
This category broadly encompasses methods that directly utilize ketones and acetylene (B1199291) as the primary building blocks for pyrrole (B145914) ring formation, often incorporating the one-pot strategy described above colab.wsarkat-usa.orgresearchgate.netresearchgate.net. By eliminating the need to isolate ketoximes, these methods offer a more direct and efficient route to N-vinylpyrroles and their derivatives. The reaction typically involves treating the ketone with hydroxylamine (B1172632) (often as its hydrochloride salt) in the presence of a base (like NaHCO₃) to form the oxime in situ, followed by reaction with acetylene under superbasic conditions (e.g., KOH/DMSO) arkat-usa.orgresearchgate.net.
Catalytic N-Vinylation Techniques
Catalytic methods employ transition metal catalysts to facilitate the formation of the N-vinyl bond in pyrrole derivatives.
Palladium-Catalyzed N-Vinylation of Azaheterocycles
Palladium catalysis has emerged as a powerful tool for the stereospecific N-vinylation of azaheterocycles, including pyrroles, using vinyl triflates as the vinylating agents acs.orgacs.orgnih.govcapes.gov.brnih.govnih.gov. This methodology involves the formation of a carbon-nitrogen (C-N) bond through a cross-coupling mechanism. Systems employing palladium sources like Pd₂(dba)₃ in conjunction with phosphine (B1218219) ligands such as XPhos have proven highly effective nih.govnih.gov. This approach allows for the synthesis of N-vinyl pyrrole derivatives with control over stereochemistry, depending on the geometry of the vinyl triflate used acs.orgnih.govnih.gov.
Table 2: Palladium-Catalyzed N-Vinylation of Pyrroles
| Pyrrole Substrate | Vinylating Agent | Catalyst System | Conditions | Product Type | Yield (%) | Citation(s) |
| Pyrrole (7a) | E-vinyl triflate (5c) | Pd₂(dba)₃ / XPhos | Solvent, Temperature | N-vinylpyrrole | ~60 | nih.gov |
| Pyrrole (11) | Z-vinyl triflate (10) | Pd₂(dba)₃ / XPhos | Solvent, Temperature | N-vinylpyrrole | ~95 | nih.gov |
| Pyrrole (7a) | E-vinyl triflate (5c) | Pd₂(dba)₃ / XPhos | Solvent, Temperature | N-vinylpyrrole | ~70 | nih.gov |
Note: Specific reaction conditions (solvent, temperature) were optimized for each substrate. XPhos refers to 2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl.
Copper-Catalyzed Approaches
Copper catalysis offers diverse routes to pyrrole structures, including N-vinylation and cyclization reactions organic-chemistry.orgacademie-sciences.frsemanticscholar.orgresearchgate.netclockss.orgthieme-connect.denih.govacs.orgacs.org. Copper-catalyzed N-vinylation of pyrroles and other azoles with vinyl halides, such as vinyl bromide, provides a method for introducing the vinyl group onto the nitrogen atom semanticscholar.orgclockss.org. Additionally, copper catalysts are employed in cyclization reactions that construct the pyrrole ring from various precursors, such as amines with bromoenones organic-chemistry.org, hydrazides with vinyl iodides followed by rearrangement nih.govacs.org, or amino-ynol derivatives acs.org. These methods often provide substituted pyrroles with high yields and regioselectivity under mild conditions.
Table 3: Representative Copper-Catalyzed Syntheses Relevant to N-Vinylpyrroles
| Reaction Type | Reactants | Catalyst System | Conditions | Product Type | Yield (%) | Citation(s) |
| N-Vinylation of Azoles/Pyrroles | Azole/Pyrrole + Vinyl Bromide | CuI / Ligand (e.g., DMEDA) | Organic or Hydro-organic medium | N-vinylazole/pyrrole | Excellent | clockss.org |
| Vinylation of Hydrazides followed by Cyclization | Bis-Boc-hydrazine + Vinyl Iodide | CuI / 1,10-phenanthroline, Cs₂CO₃ | DMF, 80 °C | Substituted Pyrroles | Excellent | acs.org |
| Cyclization of Amino-ynol Derivatives | 1-Amino-3-yn-2-ol derivatives | CuCl₂ | MeOH, 80-100 °C | Pyrroles | 53-99 | acs.org |
| Coupling of Amines with Bromoenones to form Pyrroles | Amines + γ-bromo-γ,δ-unsaturated ketones | CuI / N,N-dimethylglycine, K₃PO₄, NH₄OAc | Solvent, Heat | Pyrroles | High-Excell | organic-chemistry.org |
Cyclization-Based Syntheses
Cyclization strategies are fundamental to pyrrole ring formation. In the context of N-vinylpyrroles, these often involve intramolecular cyclization steps facilitated by catalysts. For instance, copper(I) can promote intramolecular nitrogen-vinylation of enamines derived from amines and enones, leading to pyrrole products organic-chemistry.org. Similarly, copper-catalyzed reactions involving the cyclization of appropriately functionalized precursors, such as amino-ynol derivatives, yield pyrrole scaffolds acs.org. The sequential copper-catalyzed vinylation of bis-Boc-hydrazine followed by thermal rearrangement and cyclization is another notable method for constructing substituted pyrroles nih.govacs.org. These cyclization-based approaches leverage the reactivity of specific functional groups to assemble the pyrrole core, often in conjunction with metal catalysis.
Compound List:
this compound (N-vinylpyrrole)
Pyrrole
Indole
Carbazole
N-vinyl-4,5,6,7-tetrahydroindole
1-vinyl-4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde
N-vinyl-1H-benzo[g]indole
N-vinyl-4,5,6,7-tetrahydroindole
1-vinyl-4,5-dihydro-1H-benzo[g]indole
N-vinyl-1H-indole
N-vinyl-3-cyanoindole
N-vinyl-2-phenylpyrrole
N-vinyl-2-thienylpyrrole
N-vinylpyrrole-2-carbaldehyde
Bis-Boc-hydrazine
1-amino-3-yn-2-ol derivatives
γ-bromo-γ,δ-unsaturated ketones
Acid-Catalyzed Cyclization of 1,3-Dicarbonyl Compounds
While classic acid-catalyzed cyclizations of 1,3-dicarbonyl compounds (such as the Paal-Knorr synthesis) are primary routes to pyrrole rings, modifications and specific precursors are needed to incorporate the N-vinyl group. One approach involves the use of 2-propynyl-1,3-dicarbonyl compounds, which, upon alkylation and subsequent acid-catalyzed cyclization with primary amines, can lead to substituted pyrrole derivatives. Trifluoroacetic acid (TFA) has been used as a catalyst in these reactions, proceeding through enaminone intermediates and a 5-exo-dig cyclization followed by aromatization metu.edu.trresearchgate.netsemanticscholar.org. These methods primarily yield N-H pyrroles or pyrroles with substituents on the ring, and direct N-vinylation via this route would require specific N-vinyl precursors or post-cyclization modification.
Annulation with Vinyl Azides
Vinyl azides serve as versatile three-atom synthons for the construction of nitrogen-containing heterocycles, including pyrroles rsc.orgcdnsciencepub.com. Several annulation strategies utilize vinyl azides:
[3+2] Annulation with 1,3-Dicarbonyl Compounds: Vinyl azides can react with 1,3-dicarbonyl compounds through thermal or metal-catalyzed pathways to form pyrroles.
Other Annulations: Vinyl azides can also participate in other annulation reactions, such as iron-catalyzed [3+2] annulation with oxime acetates to produce 2H-imidazoles rsc.org, or transition-metal photocatalysis involving the generation of nitrile ylides that undergo [3+2] cycloaddition with dipolarophiles to form 3,4-dihydro-2H-pyrroles rsc.orgnih.gov.
Foundational Pyrrole Syntheses (e.g., Knorr, Paal-Knorr, Hantzsch)
While these classic methods are primarily for pyrrole ring formation, their principles can be adapted or used in conjunction with N-vinylation strategies. For instance, the Paal-Knorr synthesis typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. To obtain N-vinyl pyrroles, the primary amine would need to be an N-vinyl amine, or the pyrrole would need to be subsequently N-vinylated. Research has explored N-heterocyclic carbene (NHC)-catalyzed tandem sequences for pyrrole synthesis starting from aldehydes, ammonium (B1175870) acetate, and 1,3-dicarbonyl compounds rsc.org. However, direct application of Knorr, Paal-Knorr, or Hantzsch syntheses to directly yield this compound is not explicitly detailed in the provided search results; these methods are more commonly used to build the pyrrole core, which is then functionalized.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer efficient, one-pot pathways to complex molecules. For pyrrole synthesis, MCRs have been developed that combine aldehydes, amines, and 1,3-dicarbonyl compounds, often catalyzed by organocatalysts or metal catalysts rsc.org. For example, a four-component reaction involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitromethane (B149229) has been reported to yield substituted pyrroles rsc.org. While not directly yielding N-vinyl pyrroles, the principles of MCRs are highly relevant for streamlining the synthesis of pyrrole precursors or derivatives.
Functional Group Transformations for this compound Precursors
Functional group transformations are crucial for introducing or modifying the ethenyl group on the pyrrole nitrogen.
Elimination Reactions
Elimination reactions, particularly dehydrohalogenation, can be employed to form the vinyl group. For example, N-(2-chloroethyl)pyrroles can undergo dehydrohalogenation under basic conditions (e.g., sodium hydride in DMF or acetonitrile) to yield N-vinylpyrroles cdnsciencepub.comgoogle.com. This process involves the removal of HCl to form the C=C double bond. The N-vinyl moiety formed is generally stable under basic conditions cdnsciencepub.com.
Coupling Reactions (e.g., Sonogashira, Wittig)
Coupling reactions offer powerful methods for C-N bond formation and alkene synthesis.
Palladium-Catalyzed N-Vinylation: Palladium-catalyzed cross-coupling reactions, specifically using vinyl triflates and azaheterocycles like pyrroles, provide a stereospecific route to N-vinyl pyrroles nih.govcapes.gov.br. This method utilizes palladium catalysts (e.g., Pd2dba3) with phosphine ligands (e.g., XPhos) and a base (e.g., K3PO4) in solvents like toluene nih.gov. Both cyclic and acyclic vinyl triflates, as well as various pyrroles, can be used as substrates nih.govcapes.gov.br. The reaction proceeds efficiently, yielding N-vinyl pyrroles with high stereospecificity nih.gov.
Wittig Reaction: The Wittig reaction, or variations thereof, can be involved in synthesizing precursors or directly forming the vinyl group. For instance, intramolecular Wittig reactions involving vinylphosphonium salts have been used to construct heterocyclic systems, including pyrrole derivatives researchgate.netbeilstein-journals.orgrsc.org. In one reported method, isonitrosoacetophenone reacts with acetylenic esters and triphenylphosphine (B44618) to form vinyltriphenylphosphonium salts, which then undergo intramolecular Wittig reactions to yield N-hydroxypyrrole-2,3-dicarboxylates researchgate.net. Additionally, the Wittig reaction can be used for one-carbon homologation of pyrrole carboxaldehydes, leading to vinyl ethers that can be hydrolyzed to form aldehydes, which are then used in further synthesis clockss.org. Aza-Wittig reactions from chromones and phenacyl azides have also been developed for pyrrole synthesis rsc.org.
Sonogashira Coupling: While Sonogashira coupling is typically used for C-C bond formation between terminal alkynes and aryl/vinyl halides, its direct application for N-vinylation of pyrroles is not explicitly detailed in the search results. However, related palladium-catalyzed C-H activation/alkynylation or vinylation reactions have been explored for pyrroles nih.gov.
Compound List
Polymerization Mechanisms and Kinetics of 1 Ethenyl 1h Pyrrole
Homopolymerization Studies of 1-ETHENYL-1H-PYRROLE
Radical Polymerization
Radical polymerization is a common method for vinyl monomers and has been applied to N-vinyl monomers. This process typically involves initiation, propagation, and termination steps. For N-vinylpyrroles, radical polymerization initiated by agents like 2,2'-azobisisobutyronitrile (AIBN) or by UV radiation has been shown to produce linear oligomers. These polymers are characterized by a polyethylene (B3416737) main chain with pyrrole (B145914) groups as side substituents.
The initiation of radical polymerization involves the generation of free radicals from an initiator molecule, which then add to a monomer unit to start the polymer chain. This can be achieved through thermal decomposition of initiators or photochemical processes.
Photoinitiation: UV radiation can be used to initiate polymerization, sometimes in the presence of a photoinitiator. For instance, 2',2'-Azobis(2-amidinopropane) (ABAP) has been shown to be an efficient photoinitiator for the polymerization of N-vinylpyrrolidone in aqueous solutions. The process involves photocleavage of the initiator, followed by the addition of the resulting radicals to the monomer.
A study on the related monomer N-vinylpyrrolidone (NVP) showed that a redox-initiating system could be formed between AIBN and mercapto acids. This system accelerates polymerization, with the initiation mechanism involving the one-electron oxidation of thiolate anions by AIBN. The polymerization rate orders with respect to the monomer, initiator, and chain transfer agent were found to be 1, ~0.78, and 0.26, respectively.
Chain transfer is a crucial reaction in radical polymerization that controls the molecular weight of the resulting polymer. It involves the termination of a growing polymer chain and the creation of a new radical from another molecule in the system, which can be the monomer, solvent, or a specific chain transfer agent (CTA). This new radical can then initiate a new polymer chain.
For the class of poly(N-vinyl amides), organic compounds such as thiols (isopropanethiol, benzenethiol) and certain alcohols (isopropyl alcohol) are effective chain-transfer agents. The use of these agents allows for the synthesis of polymers with a predetermined molecular mass. In the case of N-vinylcaprolactam, another related vinyl monomer, allyl compounds have been utilized as chain-transfer agents to control molecular weight.
Studies on N-vinylpyrrolidone have demonstrated that solvents can act as chain transfer agents, leading to products with lower molecular weights and more stable end groups. The broad molecular weight distribution often seen in the conventional radical polymerization of NVP is attributed to such transfer reactions. The chain transfer constants for sulfanylethanoic acid and 3-sulfanylpropanoic acid in NVP polymerization were determined to be 0.441 and 0.317, respectively, highlighting their effectiveness as molecular weight regulators.
Cationic Polymerization
Cationic polymerization is a type of chain-growth polymerization initiated by an electrophile, such as a strong acid or a Lewis acid, which generates a carbocationic active center. This reactive center then propagates by adding to monomer units. This method is particularly effective for vinyl monomers with electron-donating substituents that can stabilize the resulting carbocation. The nitrogen atom in the pyrrole ring of this compound can provide some electron-donating character, suggesting its potential for cationic polymerization.
Studies on the structurally similar monomer N-vinylcarbazole (NVC) have shown that stereoselective cationic polymerization can be achieved using chiral Lewis acids. This process, known as asymmetric ion-pairing (AIP) catalysis, allows for control over the polymer's tacticity and helicity. The mechanism involves the generation of a carbenium ion from the monomer, which is then attacked by subsequent monomer units. The rate of polymerization and the stereochemistry of the resulting polymer are influenced by factors such as monomer concentration and catalyst design.
| Parameter | Description | Relevance to this compound |
| Initiators | Protonic acids (e.g., HClO₄) or Lewis acids (e.g., BF₃, AlCl₃) in conjunction with a co-initiator (e.g., H₂O). | These initiators would generate a carbocation on the vinyl group, stabilized by the pyrrole ring. |
| Propagation | The carbocationic chain end attacks the double bond of a new monomer molecule. | The propagation would proceed via successive additions of monomer units to the growing carbocationic chain. |
| Termination | Can occur through proton transfer to a monomer or counter-ion, or by combination with the counter-ion. | Chain-breaking reactions would limit the final molecular weight of the poly(1-vinylpyrrole). |
Anionic Polymerization
Anionic polymerization proceeds via carbanionic active centers and is suitable for vinyl monomers that possess strong electron-withdrawing groups to stabilize the negative charge. The pyrrole ring in this compound is not a strong electron-withdrawing group, which generally makes this monomer a less ideal candidate for traditional anionic polymerization compared to monomers like styrene or acrylates.
The initiation of anionic polymerization typically involves a nucleophilic attack on the vinyl monomer by an initiator such as an organolithium compound (e.g., n-butyllithium) or an alkali metal. For a successful polymerization, the initiator must be a stronger nucleophile than the resulting propagating carbanion. The process is highly sensitive to impurities and requires carefully controlled conditions to prevent premature termination. While there is extensive literature on the anionic polymerization of monomers like styrene and dienes, specific studies detailing the anionic homopolymerization of this compound are not prominent.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a primary method for synthesizing conductive polymers from heterocyclic monomers like pyrrole. The mechanism involves the oxidation of the monomer to form a radical cation. This reactive species then couples with another radical cation to form a dimer, which is subsequently re-oxidized and continues to add monomer units to form the polymer chain.
For pyrrole itself, common oxidants include iron(III) chloride (FeCl₃) and ammonium (B1175870) persulfate. The polymerization of this compound via this mechanism would likely involve the pyrrole ring rather than the vinyl group. The oxidation would create a radical cation on the pyrrole ring, leading to coupling at the 2- and 5-positions, similar to unsubstituted pyrrole. However, the presence of the N-vinyl group could influence the reaction kinetics and the properties of the resulting polymer. The vinyl group might remain as a pendant group on the polymer backbone or potentially participate in side reactions. Detailed studies on the chemical oxidative polymerization specifically of this compound are required to fully elucidate the reaction pathway and final polymer structure.
| Step | Description |
| 1. Oxidation | The this compound monomer is oxidized by an oxidizing agent (e.g., FeCl₃) to form a radical cation. |
| 2. Dimerization | Two radical cations couple, typically at the α-positions of the pyrrole rings, releasing two protons to form a neutral dimer. |
| 3. Propagation | The dimer is oxidized to a radical cation and couples with another monomer radical cation, extending the polymer chain. This process repeats to form the final polymer. |
Electropolymerization
Electropolymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method allows for precise control over the thickness and morphology of the polymer film.
The exact mechanism of the electropolymerization of pyrrole and its derivatives has been a subject of debate. rsc.org While a universally accepted mechanism is still lacking, the most commonly referenced pathway, proposed by Diaz, involves the following steps: rsc.orgnih.gov
Initiation: The process begins with the oxidation of the pyrrole monomer at the electrode surface to form a radical cation. nih.gov
Propagation: Two radical cations then couple, typically at the α-positions (2 and 5 positions) of the pyrrole ring, to form a dimer dication.
Deprotonation: The dimer dication loses two protons to form a neutral dimer.
Chain Growth: The dimer is more easily oxidized than the monomer, and it is subsequently re-oxidized to a radical cation. This radical cation can then react with other monomer radical cations, leading to the growth of the polymer chain.
Controversies in the mechanism primarily lie in the initial coupling step and the exact nature of the intermediates involved. rsc.org Different analytical techniques have been used to study the electrodeposition process, but a complete and universally agreed-upon picture of the mechanism remains elusive. rsc.org
Several experimental parameters can significantly influence the electropolymerization process and the properties of the resulting polymer film. rsc.orgresearchgate.net
| Parameter | Influence on Electropolymerization |
| Electrolyte | The nature and concentration of the electrolyte are crucial. The anion of the supporting electrolyte gets incorporated into the polymer film as a dopant to balance the positive charge of the oxidized polymer backbone. The size and shape of the anion can affect the morphology, conductivity, and electrochemical properties of the polymer. researchgate.net |
| Solvent | The solvent system affects the solubility of the monomer and the electrolyte, as well as the swelling and morphology of the polymer film. Acetonitrile and water are common solvents used for the electropolymerization of pyrrole derivatives. researchgate.net |
| Temperature | Temperature can influence the rate of polymerization and the properties of the polymer film. Generally, higher temperatures can lead to faster polymerization rates, but may also result in more disordered polymer structures. |
| pH | The pH of the electrolyte solution can have a profound effect on the electropolymerization of pyrrole. Polymerization is typically favored in neutral or acidic conditions. In alkaline solutions (high pH), the polymerization of pyrrole is often inhibited. researchgate.net |
Copolymerization of this compound and its Analogs
Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to tailor the properties of the resulting polymer. By copolymerizing this compound with other monomers, it is possible to create materials with a wide range of properties, including enhanced conductivity, improved thermal stability, and specific functionalities. nih.gov
The electrochemical copolymerization of pyrrole with various other monomers has been extensively studied. mdpi.com For example, the copolymerization of pyrrole with N-substituted pyrroles can lead to copolymers with modified properties. researchgate.net The choice of comonomer and the copolymerization conditions can significantly affect the composition and properties of the final copolymer. mdpi.com
An interesting case is the copolymerization of pyrrole with monomers that cannot be electropolymerized on their own under the same conditions. mdpi.com For instance, the electropolymerization of pyrrole in the presence of propylene oxide can result in a copolymer with a polypyrrole main chain and grafted poly(propylene oxide) side chains. mdpi.com This indicates that the polymerization of the second monomer is initiated by the radical cations formed on the growing polypyrrole chains. mdpi.com
Monomer Reactivity Ratios and Their Determination
Monomer reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or a different monomer. These ratios, typically denoted as r₁ and r₂, determine the composition and microstructure of the resulting copolymer. For the copolymerization of this compound (M₁), the reactivity ratios would be defined as:
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a chain ending in M₁ (k₁₁) to the rate constant for the addition of a second monomer, M₂ (k₁₂).
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ (k₂₁).
The product of the reactivity ratios (r₁r₂) indicates the copolymerization behavior. An r₁r₂ value close to 1 suggests random copolymerization, a value close to 0 indicates a tendency towards alternating copolymerization, and values greater than 1 are not typically observed in radical polymerization.
While extensive data on reactivity ratios exist for structurally similar monomers like N-vinylpyrrolidone, specific, well-documented reactivity ratios for this compound with many common comonomers are not widely available in the literature. However, studies on the copolymerization of substituted N-vinylpyrroles provide insight into their reactivity. For instance, polyfunctional reactive copolymers have been synthesized from N-vinylpyrrole-2-carbaldehydes with comonomers such as styrene and N-vinylpyrrolidone, demonstrating that copolymerization is feasible. researchgate.net The determination of these ratios typically involves carrying out a series of copolymerization reactions at low conversion with varying initial monomer feed ratios and then analyzing the resulting copolymer composition using techniques like NMR spectroscopy or elemental analysis.
Table 1: Reported Copolymerization Systems Involving this compound and its Derivatives
| Monomer 1 (M₁) | Monomer 2 (M₂) | Polymerization Type | Notes |
|---|---|---|---|
| N-vinylpyrrole-2-carbaldehydes | Styrene | Radical Copolymerization | Synthesis of polyfunctional reactive copolymers has been reported. researchgate.net |
| N-vinylpyrrole-2-carbaldehydes | N-vinylpyrrolidone | Radical Copolymerization | Feasibility of copolymerization demonstrated. researchgate.net |
| N-vinylpyrrole-2-carbaldehydes | Ethylene glycol vinyl glycidyl ether | Radical Copolymerization | Resulted in polyfunctional reactive copolymers. researchgate.net |
| This compound | Methyl Methacrylate | Radical Copolymerization | Mentioned as a potential nitrogen-containing comonomer. googleapis.com |
Copolymerization with Acrylates and Methacrylates
The copolymerization of this compound with acrylate and methacrylate monomers presents a pathway to functional polymers with tunable properties. While specific kinetic data is limited, related research shows the viability of incorporating pyrrole moieties into polymethacrylate chains. For example, 2-(1H-pyrrol-1-yl)ethyl methacrylate, a monomer where the pyrrole group is attached to the methacrylate unit via an ethyl linker, has been successfully polymerized via Atom Transfer Radical Polymerization (ATRP). nih.gov This indicates that the pyrrole group does not inhibit radical polymerization of methacrylates. nih.gov
Furthermore, this compound has been identified as a potential nitrogen-containing vinyl monomer for creating copolymers with methyl methacrylate to be used in resin coat layers. googleapis.com Such copolymers are of interest for controlling properties like triboelectric charging. googleapis.com The synthesis is typically achieved through free radical polymerization. googleapis.com However, detailed studies determining the monomer reactivity ratios for the direct copolymerization of this compound with common acrylates and methacrylates are not extensively reported.
Copolymerization with N-Vinyl Pyrrolidinone and N,N'-Dimethylacrylamide
Copolymerization of this compound with other N-vinyl monomers, such as N-vinylpyrrolidone (NVP), can lead to novel water-soluble or functional polymers. Research has demonstrated the successful synthesis of copolymers from N-vinylpyrrolidone and substituted N-vinylpyrroles, specifically N-vinylpyrrole-2-carbaldehydes. researchgate.net This work establishes that these two classes of N-vinyl monomers can be copolymerized, opening possibilities for materials that combine the biocompatibility often associated with NVP-based polymers with the unique electronic properties of the pyrrole ring. researchgate.net
There is a lack of specific studies in the reviewed literature detailing the copolymerization of this compound with N,N'-dimethylacrylamide.
Strategies for Alternating and Block Copolymer Synthesis
The synthesis of alternating or block copolymers allows for precise control over the polymer architecture and resulting macroscopic properties.
Alternating Copolymers: The formation of alternating copolymers is often favored when two monomers have a significant difference in their electron densities, with one being an electron-donor and the other an electron-acceptor. This can lead to the formation of a charge-transfer complex that polymerizes as a single unit. N-substituted maleimides, which are electron-accepting monomers, are known to form alternating copolymers with electron-donating monomers. Given the nature of its vinyl group, this compound could potentially form such copolymers with strongly electron-accepting monomers.
Block Copolymers: Block copolymers are typically synthesized using controlled/"living" polymerization techniques, such as ATRP or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the sequential addition of different monomers to create well-defined blocks. While the synthesis of block copolymers containing pyrrole has been described, it often involves the polymerization of pyrrole itself via oxidative mechanisms rather than the vinyl group of NVPyr. researchgate.net The application of controlled radical polymerization techniques to synthesize block copolymers starting from this compound is an area with potential for future research.
Oligomerization Processes
Oligomers of this compound, which are low-molecular-weight polymers, can be synthesized through various mechanisms, notably cationic oligomerization. The use of iodine as an initiator has been shown to be effective in inducing the oligomerization of N-vinylpyrroles. orcid.orgresearchgate.net This process is considered a cationic mechanism. Similarly, other strong acids can initiate the cationic oligomerization of related N-vinyl compounds. dissercat.com
The resulting oligomers are of interest for their electronic properties and potential as building blocks for more complex materials. The structure of the oligomers can be influenced by the reaction conditions, including the choice of initiator and solvent.
Poly 1 Ethenyl 1h Pyrrole and Derivatives: Advanced Structural and Spectroscopic Characterization
Molecular Weight Determination and Distribution
The molecular weight and its distribution are fundamental parameters that dictate the physical and chemical properties of polymers, including viscosity, mechanical strength, and processability. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique employed for determining the molecular weight distribution of polymers like P(NVP) googleapis.comtainstruments.comshimadzu.czresearchgate.netoecd.org.
GPC separates polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous material. Larger molecules, which elute faster, are separated from smaller molecules, which are retained longer due to their ability to penetrate the pores shimadzu.cz. The technique provides key molecular weight averages, most notably the number-average molecular weight () and the weight-average molecular weight (). The ratio of these two values, known as the Polydispersity Index (PDI) or dispersity (), quantifies the breadth of the molecular weight distribution tainstruments.comresearchgate.net. A lower PDI indicates a narrower distribution, which often correlates with more uniform properties. While specific , , and PDI values for P(NVP) are highly dependent on synthesis conditions (e.g., initiator, temperature, solvent), GPC analysis is indispensable for characterizing synthesized batches tainstruments.comshimadzu.cz.
Vibrational Spectroscopy Analysis (e.g., Fourier Transform Infrared, Raman)
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide invaluable information about the functional groups and molecular structure of P(NVP) by analyzing the absorption or scattering of infrared light, respectively semi.ac.cn.
FTIR spectroscopy has been used to identify characteristic vibrational modes within P(NVP). For instance, absorption bands associated with the aromatic ring structure are typically observed in the region of 1551 and 1487 cm⁻¹ rsc.orgmdpi.com. Peaks corresponding to the double bond (C=C) stretching vibrations are often found around 1660 and 3099 cm⁻¹ rsc.orgmdpi.com. The presence of the α-substituted five-membered heterocyclic ring can be indicated by a peak around 781 cm⁻¹ rsc.orgmdpi.com. In sulfate-doped P(NVP), additional bands related to S(=O)₂ stretching may appear around 1375 and 1087 cm⁻¹ mdpi.com. For comparison, the characteristic C=O stretching vibration in Poly(N-vinylpyrrolidone) (PVP), a closely related polymer, is typically observed around 1650-1670 cm⁻¹ berkeley.eduscispace.com.
Raman spectroscopy complements FTIR by providing information on different vibrational modes, often with enhanced sensitivity to specific bonds like C=C stretching semi.ac.cn. For polypyrrole (PPy), a structurally similar conductive polymer, Raman spectra show characteristic peaks attributed to ring deformation (e.g., 932, 1238 cm⁻¹), C-H in-plane bending (1056-1100 cm⁻¹), and C-N stretching (1380, 1329 cm⁻¹) academicjournals.org. Peaks related to the polymer's oxidation state, such as C-C intercycle stretching (around 1584 cm⁻¹), bipolaron ring stretching (around 1375 cm⁻¹), and polaron ring stretching (around 1328 cm⁻¹), are also observable in doped polypyrroles academicjournals.org.
Table 1: Characteristic FTIR and Raman Peaks for Poly(N-vinylpyrrole) and Related Polymers
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| FTIR | 1551, 1487 | Aromatic ring stretching | rsc.org, mdpi.com |
| FTIR | 1660, 3099 | Double bond (C=C) stretching | rsc.org, mdpi.com |
| FTIR | 781 | α-substituted five-membered heterocyclic ring | rsc.org, mdpi.com |
| FTIR | 1375, 1087 | S(=O)₂ stretching (in sulfate-doped samples) | mdpi.com |
| FTIR | ~1670 | C=O stretching (PVP) | scispace.com |
| Raman | 932, 1238 | Ring deformation (PPy) | academicjournals.org |
| Raman | 1056-1100 | C-H in-plane bending (PPy) | academicjournals.org |
| Raman | 1380, 1329 | C-N stretching (PPy) | academicjournals.org |
| Raman | 1584 | C-C intercycle stretching / Oxidation state (PPy) | academicjournals.org |
| Raman | 1375 | Bipolaron ring stretching (PPy) | academicjournals.org |
| Raman | 1328 | Polaron ring stretching (PPy) | academicjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure, including the connectivity of atoms and the stereochemistry of polymers. Both ¹H NMR and ¹³C NMR are widely employed for the characterization of P(NVP) semanticscholar.org.
In ¹H NMR spectroscopy, the chemical environment of hydrogen atoms dictates their resonance frequencies (chemical shifts). For P(NVP), the backbone protons are of particular interest. Based on studies of similar polymers like Poly(N-vinylpyrrolidone) (PVP), the methine proton (-CH-) attached to the pyrrole (B145914) ring and the methylene (B1212753) protons (-CH₂-) in the polymer backbone are expected to resonate in characteristic regions scispace.comresearchgate.net. Typically, the backbone methine protons adjacent to the nitrogen atom in PVP appear around 3.7-3.77 ppm, while the methylene protons adjacent to the nitrogen are observed around 3.2-3.26 ppm scispace.comresearchgate.net. The protons of the pyrrole ring itself would also contribute to the ¹H NMR spectrum, appearing in the aromatic region.
¹³C NMR spectroscopy provides information about the carbon skeleton of the polymer. For polypyrrole, ¹³C NMR shifts for aromatic carbons are typically found around 110-128 ppm, with specific assignments depending on substitution and oxidation state kpi.ua. Analyzing the ¹³C NMR spectrum of P(NVP) allows for the identification of the different carbon environments within the polymer backbone and the pyrrole rings.
Table 2: Typical ¹H NMR Chemical Shift Assignments for Poly(N-vinylpyrrole) Backbone
| Proton Type | Chemical Shift (ppm) | Assignment | Reference(s) |
| Backbone Methine (-CH-) | ~3.7 - 3.77 | CH proton adjacent to pyrrole ring and N | scispace.com, researchgate.net |
| Backbone Methylene (-CH₂-) | ~3.2 - 3.26 | CH₂ proton adjacent to N in the backbone | scispace.com, researchgate.net |
| Pyrrole Ring Protons | Aromatic region | Protons on the pyrrole ring | (Inferred) |
Electronic Absorption and Emission Spectroscopy (e.g., UV-Visible, Photoluminescence, Fluorescence)
Electronic absorption and emission spectroscopy techniques, such as UV-Visible (UV-Vis) spectroscopy and photoluminescence (PL) or fluorescence spectroscopy, probe the electronic transitions within the polymer. UV-Vis spectroscopy reveals information about the electronic structure and conjugation length by measuring the absorption of light across the ultraviolet and visible spectrum.
Photoluminescence and fluorescence spectroscopy investigate the emission of light by the polymer after excitation. P(NVP) and its derivatives can exhibit photoluminescent properties mdpi.com. Related polymers have shown emission peaks in the visible spectrum. For instance, one soluble polymer derivative exhibited an emission band at 483 nm mdpi.com. Other pyrrole-based polymers have shown emission peaks in the green-yellow (around 563 nm) and red (around 610 nm) regions, with photoluminescence quantum yields (QY) reported in the range of 24-59% depending on the polymer structure and state (liquid/solid) nih.gov. These properties are sensitive to the polymer's molecular configuration and electronic environment, making them useful for understanding structure-property relationships.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to detect and study species containing unpaired electrons, such as free radicals or paramagnetic metal ions du.ac.in. For P(NVP), EPR can be applied to investigate radical species formed during polymerization, degradation processes, or in doped conductive forms of the polymer researchgate.netresearchgate.net.
In conducting polymers, EPR can provide insights into the spin states and charge carriers, which are crucial for their electrical properties researchgate.netresearchgate.net. For instance, the presence of π-electron radicals in doped conjugated polymers can lead to an increase in spin susceptibility, which is detectable by EPR researchgate.netresearchgate.net. EPR can also be used in conjunction with spin-trapping agents to study the formation and kinetics of transient radical intermediates during chemical reactions or degradation mdpi.commdpi.com.
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure and degree of crystallinity in solid materials, including polymers niscpr.res.inutah.eduicdd.com. By analyzing the diffraction pattern produced when X-rays interact with the material, one can distinguish between crystalline regions (which produce sharp diffraction peaks) and amorphous regions (which yield broad halos) niscpr.res.inutah.eduicdd.com.
Polymers like P(NVP) are often characterized as amorphous or semi-crystalline, depending on their synthesis and processing history icdd.com. The diffraction pattern of P(NVP) would typically exhibit broad scattering bands rather than sharp, well-defined Bragg peaks, indicative of a largely amorphous structure. The degree of crystallinity can be quantified by analyzing the relative areas under the crystalline peaks and the amorphous halo using specific software and methods utah.edu. For example, studies on Poly(N-vinylpyrrolidone) (PVP) have reported diffraction peaks attributed to crystalline domains, typically appearing at low angles (e.g., around 5° and 12° 2θ) researchgate.net.
Surface and Morphological Characterization of Poly(N-Vinylpyrroles) (e.g., Nanoparticles, Nanowires)
The morphology and surface characteristics of P(NVP) are critical for its performance in various applications, particularly when synthesized in nanostructured forms such as nanoparticles or nanowires. Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are essential for visualizing these features rsc.orgresearchgate.netcd-bioparticles.comfusionscope.com.
SEM provides high-resolution images of the surface topography, while TEM offers detailed internal structure and morphology at the nanoscale, often revealing individual particles or features with atomic-level resolution rsc.orgcd-bioparticles.com. AFM offers high-resolution topographical mapping and can also probe mechanical and electrical properties at the nanoscale cd-bioparticles.comfusionscope.comrsc.org.
Studies on P(NVP) nanoparticles often report spherical morphologies. For instance, P(NVP) nanoparticles have been described as spherical with diameters ranging from 22 to 58 nm, with an average size around 38 nm mdpi.com. Other reports indicate PPy nanoparticles with diameters of 60-80 nm rsc.org. These techniques are vital for understanding particle size distribution, shape, aggregation, and surface texture.
Table 3: Reported Morphology and Size of Poly(N-vinylpyrrole) Nanoparticles
| Nanoparticle Type | Morphology | Size Range (nm) | Average Size (nm) | Characterization Technique(s) | Reference(s) |
| P(NVP) | Spherical | 22 - 58 | ~38 | SEM, TEM | mdpi.com |
| PPy | Spherical | 60 - 80 | N/A | TEM | rsc.org |
| P(NVP) | Spherical | Not specified | Not specified | SEM, TEM | researchgate.net |
Compound List:
1-ETHENYL-1H-PYRROLE (N-vinylpyrrole)
Poly(this compound) (Poly(N-vinylpyrrole), P(NVP))
Theoretical and Computational Chemistry of 1 Ethenyl 1h Pyrrole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of the electronic structure of molecules. It is particularly effective for studying the properties of organic compounds like 1-ethenyl-1H-pyrrole, providing a balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT can predict the optimal bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred conformation sci-hub.seiucr.orgnih.govresearchgate.netrsc.org. The pyrrole (B145914) ring itself is known for its aromaticity and planar structure, which facilitates electron delocalization sci-hub.se. The ethenyl (vinyl) substituent attached to the nitrogen atom introduces additional conformational flexibility. Computational studies on similar N-substituted pyrroles suggest that the vinyl group can adopt various rotational orientations relative to the pyrrole ring, influenced by steric and electronic factors aiming to maximize conjugation or minimize repulsion . The identification of these stable conformers is crucial, as different conformations can exhibit distinct chemical and spectroscopic properties.
| Feature | Typical Description (based on similar systems) | Reference |
| Pyrrole Ring Planarity | Highly planar due to aromaticity | sci-hub.se |
| Ethenyl Group Conformation | Rotational flexibility around N-C bond; preference for maximizing conjugation | |
| C=C Bond Length | Approximately 1.35–1.39 Å | sci-hub.se |
| Pyrrole C-C Bond Length | Approximately 1.38–1.41 Å | sci-hub.se |
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory, a cornerstone of chemical reactivity, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, DFT calculations can determine the energies and spatial distribution of these frontier orbitals sci-hub.seresearchgate.netasrjetsjournal.org. The HOMO represents the region most likely to donate electrons (nucleophilic character), while the LUMO represents the region most likely to accept electrons (electrophilic character) researchgate.netlibretexts.org. The energy gap between the HOMO and LUMO is a key indicator of a molecule's stability and reactivity; a smaller gap generally correlates with higher reactivity researchgate.netlibretexts.org. Understanding the localization of these orbitals on specific atoms or regions of this compound can predict its susceptibility to electrophilic or nucleophilic attack, thereby forecasting its chemical reactivity asrjetsjournal.org.
| Orbital | Role in Reactivity | Typical Energy Range (eV, approximate) | Reference |
| HOMO | Electron donor, nucleophilic character | -7.0 to -9.0 | researchgate.netfrontiersin.orguc.pt |
| LUMO | Electron acceptor, electrophilic character | -1.0 to -3.0 | researchgate.netfrontiersin.orguc.pt |
| HOMO-LUMO Gap | Indicator of stability and reactivity (smaller gap = higher reactivity) | 4.0 to 7.0 | researchgate.netlibretexts.org |
Regioselectivity and Stereoselectivity Studies
DFT and FMO analyses are powerful tools for predicting the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of products) of chemical reactions involving this compound. For instance, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of another, as predicted by FMO theory, dictates the preferred orientation of approach and thus the regiochemical outcome frontiersin.orguc.pt. Studies on related vinyl-substituted heterocycles have shown that computational methods can successfully rationalize observed regioselectivity by analyzing transition state energies and orbital coefficients frontiersin.orguc.ptresearchgate.net. While specific studies on this compound's regioselectivity might be limited, these methodologies provide a framework for such predictions.
Electronic Structure and Spectroscopic Property Simulations
DFT calculations are extensively used to simulate the electronic structure of molecules, providing detailed information about electron distribution, charge density, and molecular orbitals sci-hub.seasrjetsjournal.org. These calculations can also predict spectroscopic properties, such as UV-Visible absorption spectra, Infrared (IR) frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts sci-hub.senih.govresearchgate.netresearchgate.netacs.org. For this compound, simulating its electronic transitions can help interpret its UV-Vis spectrum, identifying characteristic π→π* and n→π* transitions asrjetsjournal.orgacs.org. Similarly, predicting NMR chemical shifts using DFT can aid in the definitive assignment of its spectral data, complementing experimental characterization nih.govacs.org.
Ab Initio Methods for Electronic Structure
Ab initio methods, which derive their results directly from fundamental physical principles without empirical parameters, offer a highly rigorous approach to electronic structure calculations mpg.denovapublishers.com. Methods such as Hartree-Fock (HF) and post-Hartree-Fock techniques (e.g., Møller-Plesset perturbation theory, Configuration Interaction) provide highly accurate descriptions of molecular electronic structure, albeit at a greater computational expense compared to DFT sci-hub.sempg.deresearchgate.net. These methods are valuable for understanding electron correlation effects, which are crucial for accurately describing the electronic behavior of conjugated systems like this compound. Ab initio calculations can provide benchmark data for validating DFT results and investigating complex electronic phenomena such as excited states or bond breaking/formation processes sci-hub.sempg.deresearchgate.net.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electronic structure of molecules based on the topology of the electron density distribution asrjetsjournal.orgacs.orgamercrystalassn.orgrsc.orgcnr.it. QTAIM defines atoms within a molecule as distinct regions of space bounded by surfaces of zero flux in the gradient of the electron density amercrystalassn.org. This topological analysis allows for the characterization of chemical bonds by identifying bond paths and bond critical points (BCPs), where specific properties of the electron density (e.g., Laplacian of the electron density, electron density at the BCP) can be quantified researchgate.netacs.orgamercrystalassn.org. For this compound, QTAIM analysis can reveal the nature and strength of the bonds within the pyrrole ring and the ethenyl substituent, as well as interatomic interactions, providing a deeper understanding of its electronic structure and stability asrjetsjournal.orgresearchgate.net.
| QTAIM Parameter | Significance | Typical Application | Reference |
| Electron Density () | Measures the probability of finding electrons in a given region of space. | Characterizing atomic basins and bond critical points. | amercrystalassn.org |
| Electron Density at BCP () | Indicates the strength and nature of a chemical bond (e.g., covalent, ionic). Higher values suggest stronger covalent character. | Quantifying bond strength, distinguishing between single, double, and triple bonds. | researchgate.netacs.org |
| Laplacian of Electron Density () | Reveals the local electronic shell structure and the degree of charge concentration or depletion. | Distinguishing between shared (covalent) and closed-shell (ionic) interactions. | amercrystalassn.org |
| Bond Path | A line of maximum electron density connecting two nuclei, indicating a direct interaction (bond). | Defining molecular connectivity and topology. | amercrystalassn.org |
Compound List:
this compound
Molecular Dynamics and Simulations
Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior, conformational landscape, and stability of molecules. While direct MD studies on this compound are not extensively documented in the provided search results, research on similar vinylpyrrole derivatives offers valuable context. For instance, studies on vinylpyrroles have utilized computational methods to analyze their molecular structures and electronic transitions rsc.org. These investigations often involve calculating molecular geometries and electronic properties using density functional theory (DFT) as a precursor or complement to dynamic simulations.
Computational Approaches to Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), are extensively used to elucidate reaction mechanisms, including regioselectivity, stereoselectivity, transition states, and activation energies. Studies involving vinylpyrroles have frequently employed DFT to understand their participation in various reactions, such as [3+2] cycloadditions. For example, the [3+2] cycloaddition reaction of benzonitrile (B105546) oxide with N-vinylpyrrole derivatives has been theoretically studied using DFT at the B3LYP/6-31G(d) level researchgate.net. These studies reveal that such reactions can exhibit high regioselectivity, often favoring meta-addition, and can proceed via a non-concerted, two-stage one-step mechanism researchgate.netnih.gov.
The computational analysis of reaction mechanisms for vinylpyrroles often involves calculating activation Gibbs free energies. For instance, the [3+2] cycloaddition of azomethine imine with N-vinylpyrrole derivatives showed high calculated activation energies, around 16.1-16.8 kcal/mol in chlorobenzene, attributed to the low polar character and high nucleophilic nature of the reagents nih.gov. Similarly, DFT has been used to study gold(I)-catalyzed reactions involving vinylpyrroles, including the formation of vinylpyrrole complexes and their subsequent conversion to indoles whiterose.ac.ukacs.org. These studies highlight the utility of DFT in mapping reaction pathways and identifying rate-determining steps researchgate.netfrontiersin.org.
Table 1: DFT-Calculated Activation Energies for Vinylpyrrole Reactions
| Reaction Type | Reagents/System | Computational Level | Activation Energy (kcal/mol) | Reference |
| [3+2] Cycloaddition | Benzonitrile oxide + N-vinylpyrrole | B3LYP/6-31G(d) | High (specific value not provided) | researchgate.net |
| [3+2] Cycloaddition | Azomethine imine + N-vinylpyrrole | MPWB1K/6-31G(d) | 16.1 - 16.8 | nih.gov |
| Gold(I)-catalyzed vinylpyrrole formation | Propyne + Pyrrole | B3LYP/6-31G* | ~29.1 (transition state) | whiterose.ac.uk |
| Hetero-Diels-Alder | Ethyl nitrosoacrylate + Pyrrole | B3LYP/6-31G(d,p) | ~25 (endo approach) | frontiersin.org |
Machine Learning Applications in Pyrrole Chemistry
Machine learning (ML) is increasingly being applied to predict chemical reactivity, reaction yields, and molecular properties, offering a data-driven approach to chemical discovery. While specific ML applications directly targeting this compound are not explicitly detailed in the provided snippets, the broader field of ML in pyrrole chemistry is active. ML models, such as random forests, have been developed to predict reaction yields for condensation reactions involving pyrroles and aldehydes researchgate.net. These models, trained on extensive datasets of reactions, can achieve reasonable accuracy, with reported Mean Absolute Errors (MAE) of 9.6% and R² values of 0.63 for yield prediction researchgate.net.
ML approaches can also be used for predicting molecular reactivity and identifying optimal reaction conditions rsc.orgcmu.edunih.gov. These methods often leverage molecular descriptors, fingerprints, or graph representations of molecules to train predictive models. For instance, ML models can predict reaction feasibility or yield by analyzing reaction features derived from quantum mechanical calculations cmu.edu. The development of ML packages like Auto3D, which uses ML interatomic potentials (MLIPs), allows for accurate and efficient computation of molecular energies, conformers, and thermodynamic properties, aiding in reactivity predictions cmu.edu. The goal is to create models that can generalize well to new reactions and molecules, thereby accelerating the design and discovery of chemical processes nih.gov.
Table 2: Machine Learning Applications in Chemical Reactivity Prediction
| Application Area | ML Model/Approach | Target Property/Outcome | Dataset Size (approx.) | Key Findings/Metrics | Reference |
| Reaction Yield Prediction | Random Forest (Extended Connectivity Fingerprint) | Reaction Yield | >1200 reactions | MAE: 9.6%, R²: 0.63 | researchgate.net |
| Reaction Feasibility Prediction | Stacking technique with Auto3D-derived features | Reaction Yield | Large literature dataset | R²: 0.457 ± 0.006 (for amide coupling reactions) | cmu.edu |
| Data-Efficient Barrier Prediction | Iterative ML model training | Activation Barriers | Tens of barriers | Identifies reactions with desired target barriers; significantly fewer data points needed than conventional ML. | nih.gov |
| General Reactivity/Compatibility | Machine Learning Approach | Reactivity/Compatibility | Large organic materials | Successfully reproduces experimental results; provides guidelines for material development. | rsc.org |
Reactivity and Derivatization Strategies for 1 Ethenyl 1h Pyrrole
Cycloaddition Reactions Involving 1-ETHENYL-1H-PYRROLE
The conjugated π-system of this compound makes it an excellent participant in various cycloaddition reactions. These reactions are crucial for constructing complex polycyclic structures and functionalized heterocyclic systems.
Diels-Alder Reactions (as Diene or Dienophile)
This compound, like other vinylpyrroles, can effectively act as a diene in Diels-Alder ([4+2] cycloaddition) reactions umn.eduresearchgate.netnih.govacs.org. The electron-rich nature of the vinylpyrrole system allows it to react with electron-deficient dienophiles. These reactions typically lead to the formation of substituted dihydro- or tetrahydroindole derivatives, which can subsequently be aromatized to indoles through dehydrogenation or other elimination processes umn.eduresearchgate.netnih.gov.
As a Diene: Vinylpyrroles, particularly N-protected ones, are known to be stable and reactive dienes in Diels-Alder reactions with electron-deficient dienophiles such as maleimides and maleic anhydride (B1165640) umn.eduresearchgate.netnih.govumn.edu. For instance, 2-vinylpyrroles have been shown to react with maleimides to afford octahydropyrrolo[3,4-e]indoles nih.govbeilstein-journals.org. N-tosyl-3-vinylpyrroles, for example, readily undergo endo-addition with maleimides and benzoquinones, yielding tetrahydroindoles researchgate.net. The regioselectivity and stereoselectivity of these reactions are often influenced by the electronic nature of both the diene and the dienophile, as well as steric factors umn.eduresearchgate.netnih.gov. While N-unsubstituted vinylpyrroles can also participate, their reactivity might be lower, and side reactions can occur nih.gov.
As a Dienophile: Although less common, vinyl-substituted azaarenes can function as dienophiles in Lewis acid-promoted Diels-Alder reactions with unactivated dienes nih.gov. While direct examples of this compound acting as a dienophile are less prevalent in the literature, its vinyl group possesses the potential to engage in such reactions under appropriate activation conditions.
Table 1: Representative Diels-Alder Reactions of Vinylpyrroles
| Diene (Vinylpyrrole Derivative) | Dienophile | Product Type | Conditions | Yield | Citation |
| 2-Vinylpyrrole | Maleimide | Octahydropyrrolo[3,4-e]indole | Thermal, Xylene, 150 °C | Good | nih.gov |
| N-Tosyl-3-vinylpyrrole | Maleimide | Tetrahydroindole | Endo-addition | Good | researchgate.net |
| 2-Vinylpyrrole | Maleic anhydride | Tetrahydroindole | Thermal, RT | - | core.ac.uk |
| 3-Vinylpyrrole | Dienophile | Functionalized 4-alkylthioindole | Diels-Alder reaction | - | nih.gov |
[2+1] Cycloadditions (e.g., with Carbenes)
Pyrrole (B145914) derivatives, including those with vinyl substituents, can undergo [2+1] cycloaddition reactions with carbenes. For instance, reactions with dichlorocarbene (B158193) can lead to the formation of dichlorocyclopropane intermediates, which are prone to rearrangement, such as the Ciamician–Dennstedt rearrangement, to yield pyridine (B92270) derivatives wikipedia.org. Photochemical reactions involving nucleophilic carbenes and olefins, including vinyl-substituted compounds, have also been reported to yield bicyclic scaffolds via [2+1] cycloaddition chemrxiv.org.
Reactions with Nitrosoalkenes: Mechanism and Regioselectivity
Conjugated nitrosoalkenes are reactive species that can participate in cycloaddition reactions with electron-rich heterocycles like pyrroles. This compound, due to its electron-rich nature, readily reacts with nitrosoalkenes. These reactions can proceed via two main pathways: a Michael-type conjugate addition or a hetero-Diels-Alder reaction frontiersin.orgnih.govbeilstein-journals.orgresearchgate.netuc.pt.
The mechanism and regioselectivity are influenced by the substituents on the nitrosoalkene and the electronic properties of the pyrrole ring. Typically, pyrroles react with nitrosoalkenes via a hetero-Diels-Alder pathway, where the nitrosoalkene acts as an electron-deficient heterodiene. This leads to the formation of a bicyclic 1,2-oxazine intermediate, which subsequently undergoes ring-opening and rearomatization to yield open-chain oximes frontiersin.orgnih.govuc.pt. For this compound, this reaction often results in functionalization at the 2-position of the pyrrole ring frontiersin.orgnih.govuc.pt. Theoretical studies, employing DFT calculations, have elucidated that these reactions are often controlled by LUMO-heterodiene-HOMO-dienophile interactions and can exhibit high regioselectivity frontiersin.orgnih.govresearchgate.net.
Table 2: Reactions of Pyrroles with Nitrosoalkenes
| Heterocycle | Nitrosoalkene | Reaction Pathway (Typical) | Product Type | Regioselectivity (Pyrrole) | Citation |
| Pyrrole | Ethyl nitrosoacrylate | Hetero-Diels-Alder | Open-chain oxime | 2-position | frontiersin.orgnih.govresearchgate.net |
| Pyrrole | Aryl nitrosoalkenes | Conjugate Addition | Isomeric oximes | 2- and 3-positions | uc.pt |
Electrophilic Substitution and Addition Reactions
The pyrrole ring in this compound is electron-rich and susceptible to electrophilic aromatic substitution (SEAr) reactions, typically occurring at the α-positions (2 and 5) or β-positions (3 and 4) researchgate.net. The vinyl group can also undergo addition reactions. For instance, the vinyl group can be functionalized, as seen in the reaction of N-vinylpyrroles with alcohols in the presence of acids or PdCl2, leading to the formation of 1-(1-alkoxyethyl)-2-phenylazopyrroles researchgate.net. The vinyl moiety can also influence the regioselectivity of electrophilic attack on the pyrrole ring.
Skeletal Recasting and Molecular Editing Strategies
Emerging strategies in organic synthesis focus on "molecular editing" and "skeletal recasting" to transform existing molecular frameworks into new ones. For pyrroles, these methods can involve the deconstruction and rearomatization of the pyrrole core to access different heterocyclic or carbocyclic systems nih.govresearchgate.netfigshare.comresearchgate.net. For example, a "skeletal recasting" strategy has been developed where simple pyrroles are transformed into fully substituted pyrroles by leveraging the 1,3-dipolar properties of azoalkenes, involving dearomative deconstruction and rearomative reconstruction steps nih.govresearchgate.netfigshare.com. These advanced techniques offer powerful routes for structural diversification and access to synthetically challenging compounds.
Functionalization of the Pyrrole Ring (C-H functionalization)
Direct functionalization of the C-H bonds within the pyrrole ring of this compound is a significant area of research. Transition metal-catalyzed C-H activation and functionalization methods have become powerful tools for introducing substituents onto the pyrrole core, often with high site selectivity researchgate.netcdnsciencepub.comresearchgate.netresearchgate.netacs.org.
Metal-Catalyzed C-H Functionalization: Palladium-catalyzed C-H alkenylation, for instance, can be directed to specific positions (e.g., C-2 or C-4) of substituted pyrroles by judicious choice of solvent and directing groups acs.org. Other metal-catalyzed reactions, such as those involving copper or rhodium, have been employed for the synthesis of substituted pyrroles using various starting materials, including vinyl azides and ketones cdnsciencepub.comresearchgate.netorganic-chemistry.orgrsc.orgcdnsciencepub.com. These methods offer efficient pathways to functionalized pyrroles that might be difficult to access through traditional synthetic routes.
Radical and Photochemical Methods: Radical-based pyrrole functionalization under metal-free oxidative conditions, as well as photocatalyzed and electrochemical methods, are also being explored for direct C-H functionalization researchgate.netresearchgate.net. Carbene transfer reactions from diazoalkanes, for example, provide a powerful tool for direct C-H functionalization of heterocycles like pyrroles, generating carbene intermediates with nitrogen as the byproduct researchgate.net.
Table 3: C-H Functionalization Strategies for Pyrroles
| Method | Reagent/Catalyst | Target Position | Product Type | Notes | Citation |
| Palladium-catalyzed C-H alkenylation | Pd(OAc)₂, Aryl halide | C-2 or C-4 | 2- or 4-alkenylated pyrroles | Site selectivity influenced by solvent and directing groups. | acs.org |
| Copper-catalyzed reaction | Cu(OTf)₂, Vinyl azides, Ketones | Various | Polysubstituted pyrroles | Mild conditions, alternative regioselectivity compared to thermal. | cdnsciencepub.comorganic-chemistry.orgrsc.orgcdnsciencepub.com |
| Carbene Transfer | Diazoalkanes, Metal catalyst/Light | Various | C-H functionalized pyrroles | Direct functionalization with N₂ byproduct. | researchgate.net |
| Skeletal Recasting | Azoalkenes, Phosphoric acid | Ring transformation | Fully substituted pyrroles, other systems | Dearomative deconstruction and rearomative reconstruction. | nih.govresearchgate.netfigshare.com |
Compound List:
this compound (1-Vinylpyrrole)
Pyrrole
Dichlorocarbene
Nitrosoalkenes
Maleimide
Maleic anhydride
Tosylmethyl isocyanide (TOSMIC)
Vinyl azides
Azoalkenes
Metal-Catalyzed Functionalization
Metal catalysis plays a pivotal role in the functionalization of pyrroles, enabling C-H bond activation, cross-coupling reactions, and the introduction of diverse substituents researchgate.netresearchgate.netnih.govacs.orgbeilstein-journals.org. For this compound, metal catalysts can facilitate transformations involving the vinyl group, such as hydroarylation or cross-coupling reactions, or target the C-H bonds of the pyrrole ring. Palladium, ruthenium, and iron catalysts have been employed in the synthesis of various substituted pyrroles researchgate.net.
For instance, transition metal-catalyzed C-H functionalization strategies have been developed for pyrroles, offering routes to substituted derivatives that are otherwise difficult to access via traditional methods researchgate.netresearchgate.net. Palladium catalysis, in particular, has been instrumental in coordination-assisted C(sp³)–H functionalization nih.gov. While specific examples for this compound are not extensively detailed in the provided literature, the general principles suggest that its vinyl group could act as a directing group or participate directly in metal-catalyzed additions and cross-coupling reactions, such as Heck or Sonogashira couplings if appropriately functionalized precursors are used acs.org.
Table 6.5.1.1: Examples of Metal-Catalyzed Functionalization of Pyrrole Derivatives
| Reaction Type | Catalyst System | Substrate (General) | Product Type (General) | Key Feature / Yield (if specified) | Citation |
| C-H Arylation | Pd(II)/Pd(0) catalysis (various ligands) | Pyrrole derivatives | Arylated pyrroles | Site-selective functionalization | nih.gov |
| C-H Functionalization | Transition metals (Pd, Ru, Fe) | Pyrrole derivatives | Substituted pyrroles | Direct functionalization | researchgate.netresearchgate.net |
| Cross-coupling | Palladium catalysts | Pyrrolyl halides | Functionalized pyrroles | Classical electrophilic partners | researchgate.net |
| Carbometalation/Cyclization | Palladium catalysts, HOTf | Alkynyl amides | N-containing heterocycles | Cascade process | acs.org |
Radical-Based and Oxidative Functionalization
Radical-based and oxidative functionalization methods offer powerful tools for modifying pyrrole scaffolds, often under milder conditions and with distinct selectivity compared to ionic pathways researchgate.netresearchgate.net. The electron-rich nature of the pyrrole ring and the presence of the vinyl group in this compound make it susceptible to radical attack.
Metal-free oxidative conditions have been highlighted for pyrrole functionalization, emphasizing radical pathways researchgate.netresearchgate.netjst.go.jp. Oxidative coupling reactions, often mediated by hypervalent iodine reagents, can lead to N-functionalized pyrroles jst.go.jp. Furthermore, visible-light photoredox catalysis has emerged as a significant approach, enabling radical reactions through single-electron transfer (SET) processes researchgate.netbeilstein-journals.orgacs.orgoaepublish.com. These methods can facilitate the functionalization of C-H bonds, allowing for the late-stage derivatization of pyrrole-containing molecules researchgate.netacs.org. The vinyl group in this compound is particularly prone to radical addition reactions, which can lead to the formation of new C-C bonds or serve as a precursor for further cyclization or functionalization oaepublish.comacs.org.
Table 6.5.2.1: Examples of Radical-Based and Oxidative Functionalization of Pyrrole Derivatives
| Reaction Type | Reagent/Catalyst System | Substrate (General) | Product Type (General) | Key Feature | Citation |
| Radical Functionalization | Metal-free oxidative conditions | Pyrrole derivatives | Functionalized pyrroles | Emphasis on radical pathways | researchgate.netresearchgate.net |
| Oxidative C-H Coupling | Hypervalent iodine reagents | Pyrroles | N-functionalized azoles | Metal-free, mild conditions | jst.go.jp |
| Photocatalytic Cascade | Visible light photoredox catalysis | Various substrates | Pyrrole derivatives | Radical addition, cyclization, oxidative aromatization | acs.org |
| Radical Addition | Various radical initiators/conditions | Pyrrole derivatives | C-C bond formation | Vinyl group susceptibility to radical attack | oaepublish.comacs.org |
| Oxidative Functionalization | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Pyrrole derivatives | Oxidized pyrrole products | Used in functionalization studies | clockss.org |
Photocatalyzed and Electrochemical Functionalization
Photocatalysis and electrochemistry represent modern, often greener, approaches to functionalize organic molecules, including pyrroles researchgate.netbeilstein-journals.orgcrimsonpublishers.comresearchgate.netacs.orgcrimsonpublishers.comrsc.orguni-bayreuth.demdpi.com. Visible-light photocatalysis, often employing transition metal complexes or organic dyes, can mediate a variety of transformations, including C-H functionalization and radical reactions beilstein-journals.orgacs.orguni-bayreuth.defrontiersin.org. These methods typically operate under mild conditions and can offer high selectivity.
Electrochemical methods, such as cyclic voltammetry, are used for the synthesis and deposition of functionalized polypyrrole films crimsonpublishers.comresearchgate.netcrimsonpublishers.comrsc.org. These techniques can involve direct C-H functionalization under mild, environmentally benign conditions, avoiding stoichiometric oxidants acs.org. For example, electrochemical deposition has been utilized to create polymer films from N-substituted pyrrole derivatives crimsonpublishers.comresearchgate.netcrimsonpublishers.com. Electrochemical polymerization techniques like electrochemically-aided atom transfer radical polymerization (e-ATRP) have also been applied to graft pyrrole-containing polymers onto carbon materials rsc.org.
Table 6.5.3.1: Examples of Photocatalyzed and Electrochemical Functionalization of Pyrrole Derivatives
| Reaction Type | Catalyst/Electrochemical Setup | Substrate (General) | Product Type (General) | Key Feature | Citation |
| Photocatalytic C-H Functionalization | Visible light photocatalysis (e.g., Ru, Ir, Uranyl complexes) | Arenes, Pyrroles | Functionalized heterocycles | Mild conditions, radical pathways, C-C bond formation | beilstein-journals.orgacs.orguni-bayreuth.demdpi.comfrontiersin.org |
| Electrochemical Deposition | Cyclic voltammetry on platinum electrode | N-substituted pyrroles | Polypyrrole films | Polymerization, film formation | crimsonpublishers.comresearchgate.netcrimsonpublishers.com |
| Electrochemical C-H Functionalization | Electrochemical methods | Oxindoles, Pyrroles | Functionalized organic molecules | Mild, environmentally benign conditions, Umpolung reactivity | researchgate.netacs.org |
| e-ATRP Polymerization | Electrochemically-aided atom transfer radical polymerization | Carbon allotropes | Grafted polymers | Living radical polymerization techniques | rsc.org |
Decarboxylation and Formylation Reactions of Pyrrole Derivatives
Decarboxylation and formylation are fundamental reactions in organic synthesis, allowing for the removal of carboxyl groups and the introduction of aldehyde functionalities, respectively, into organic molecules, including pyrrole derivatives ijrst.comclockss.orgcdnsciencepub.comrsc.orgacs.orgmdpi.comresearchgate.netuctm.edu.
Decarboxylation
The decarboxylation of pyrrole carboxylic acids or their esters is a common transformation. Various methods exist, including thermal decarboxylation, often with catalysts, or chemical methods cdnsciencepub.commdpi.com. For example, pyrrole-2-carboxylates can be converted to 2-formyl pyrroles through a sequence involving hydrolysis, decarboxylation, and subsequent formylation rsc.org. The decarboxylation of certain pyrrole derivatives has been achieved by heating with reagents like 2-ethanolamine mdpi.com. While direct decarboxylation of this compound itself is not explicitly detailed, related pyrrole carboxylic acids undergo this reaction, which can be a step in synthesizing more complex pyrrole structures.
Formylation
Formylation introduces an aldehyde group (-CHO) onto the pyrrole ring or its substituents. The Vilsmeier-Haack reaction, using reagents like POCl₃/DMF (N,N-dimethylformamide), is a classic method for formylating electron-rich heterocycles like pyrroles, typically at the 2- or 5-position ijrst.comcdnsciencepub.comresearchgate.net. For 1-vinylpyrroles, the N,N-dimethylformamide/oxalyl chloride reagent system can be used to synthesize 1-vinylpyrrole-2-carbaldehydes uctm.edu. Formylation can also be achieved through other routes, such as the conversion of carboxylic acids to aldehydes via intermediate steps clockss.orgrsc.org.
Table 6.6.1: Examples of Decarboxylation and Formylation Reactions of Pyrrole Derivatives
| Reaction Type | Reagent/Conditions | Substrate (General) | Product Type (General) | Key Feature | Citation |
| Decarboxylation | Thermal, Catalytic (e.g., Lewis acids, Silver) | Pyrrole carboxylic acids/esters | Pyrroles | Removal of carboxyl group | cdnsciencepub.comacs.orgmdpi.com |
| Formylation | Vilsmeier-Haack (POCl₃/DMF), DMF/Oxalyl Chloride | Pyrroles, 1-Vinylpyrroles | Pyrrole-2-carbaldehydes | Introduction of aldehyde group, regioselectivity at C2/C5 | ijrst.comcdnsciencepub.comresearchgate.netuctm.edu |
| Formylation | Hydrolysis of 2-carboxylate, followed by formylation | 2-Carboxylate pyrroles | 2-Formyl pyrroles | Multi-step conversion | rsc.org |
| Formylation | Wittig reaction followed by mild hydrolysis of vinyl ether | Pyrrole carboxaldehydes | Homologated aldehydes | One-carbon homologation of aldehyde | clockss.org |
Applications of Poly 1 Ethenyl 1h Pyrrole and Its Copolymers in Advanced Materials Science
Nanostructured Materials
The unique electronic and structural properties of PPy make it an excellent candidate for the development of nanostructured materials. These materials leverage the high surface area and tunable properties characteristic of nanoscale structures.
Polymer Blends and Composites
The inherent limitations of PPy, such as poor mechanical properties and limited solubility, can be addressed by creating polymer blends and composites mdpi.commetu.edu.tr. By combining PPy with conventional polymers or reinforcing materials, researchers aim to achieve synergistic properties, enhancing processability, mechanical strength, and functionality mdpi.commetu.edu.tr. For instance, PPy-polyindene composites have been prepared via electrochemical methods, where the PPy acts as a suitable electrode for the polymerization of indene, aiming for homogeneous composites with improved mechanical properties metu.edu.tr. Blending PPy with other polymers can also improve properties like flame retardance and abrasive resistance dronacharya.info. The incorporation of nanoparticles, such as gold nanoparticles, into PPy matrices has also been shown to enhance conductivity and sensing capabilities mdpi.com.
Chemical Sensors and Biosensors
Polypyrrole's reversible changes in conductivity, color, and volume make it a suitable material for sensor applications mdpi.com. PPy-based sensors are highly sensitive and selective due to their tunable molecular structure and morphology mdpi.comsci-hub.seazosensors.com. PPy is widely used as a substrate for enzyme immobilization in enzyme-based biosensors, facilitating electron transfer and improving detection ranges mdpi.comnih.gov. For example, PPy films modified with nanoparticles have been employed in glucose biosensors, exhibiting low detection limits and good selectivity mdpi.com. Immunobiosensors also utilize PPy as an immobilizing substrate for antibodies, leveraging its low oxidation potential and biocompatibility nih.gov. Furthermore, PPy-based materials have been developed for the detection of various analytes, including pesticides and specific biomarkers, demonstrating high sensitivity and stability mdpi.comsci-hub.se. The functionalization of PPy with specific groups or its incorporation into nanocomposites further enhances its performance in chemical and biological sensing mdpi.comsci-hub.se.
Corrosion Protection Coatings
Polypyrrole and its derivatives have demonstrated significant potential as anti-corrosion coatings for various metallic substrates mdpi.commdpi.comencyclopedia.pub. PPy coatings can provide a physical barrier, stabilize passive films on metal surfaces, and offer protection through galvanic coupling and upward polarization mdpi.comresearchgate.net. Studies have shown that PPy films can significantly improve the corrosion resistance of metals like iron and steel in aggressive environments mdpi.comresearchgate.net. For instance, PPy coatings on iron have been observed to decrease corrosion rates, with the mechanism potentially involving anodic passivation, physical barrier effects, and complex formation mdpi.comresearchgate.net. The incorporation of PPy into composite coatings, such as those with silanes or other polymers, further enhances their protective properties univ-setif.dzmdpi.com.
Precursors for Complex Heterocyclic Architectures
Pyrrole (B145914) and its substituted derivatives, including 1-ethenyl-1H-pyrrole, serve as fundamental building blocks for the synthesis of a vast array of complex heterocyclic compounds ontosight.airesearchgate.netarkat-usa.org. The pyrrole ring system is a core structure in many biologically active molecules and advanced materials. Through various synthetic methodologies, such as the Paal-Knorr synthesis or reactions involving activated nitriles, researchers can construct intricate heterocyclic architectures with diverse functionalities researchgate.netarkat-usa.org. These derivatives can be further modified or polymerized to create materials with specific optical and electrical properties, or to synthesize pharmaceuticals and agrochemicals ontosight.ai. For example, pyrrole derivatives can be used in the synthesis of materials for optoelectronic applications researchgate.netresearchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
